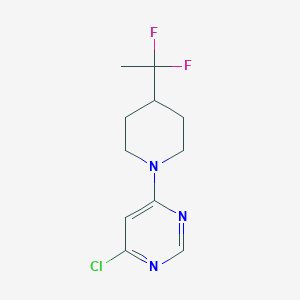

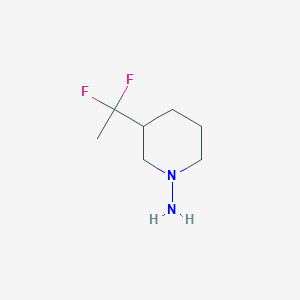

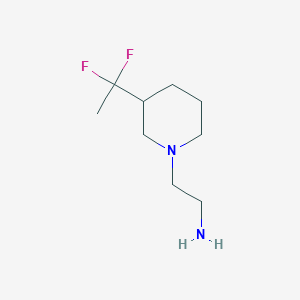

![molecular formula C12H13ClN4 B1481384 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline CAS No. 2098038-67-4](/img/structure/B1481384.png)

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline

説明

Molecular Structure Analysis

The InChI code for CDIPA is 1S/C12H11ClN4O2/c13-9-5-8 (12 (18)19)6-10 (15-9)17-4-3-16-2-1-14-11 (16)7-17/h1-2,5-6H,3-4,7H2, (H,18,19) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms, as well as the arrangement of the carbon skeleton.

科学的研究の応用

Pharmaceutical Research: Drug Design and Development

This compound, with its imidazo[1,2-a]pyrazin scaffold, is of particular interest in medicinal chemistry. The fused heterocyclic system containing a bridgehead nitrogen atom is a key pharmacophore in the design of new drugs . Its structural complexity allows for interactions with various biological targets, potentially leading to the development of novel therapeutics for diseases where such heterocyclic moieties are relevant.

Biochemical Studies: Protein and DNA Interactions

The compound’s ability to interact with biological macromolecules like proteins (BSA) and DNA has been explored using biophysical and computational methods . These studies are crucial for understanding the binding affinity and specificity of new compounds, which can inform their therapeutic potential and safety profile.

Material Science: Optoelectronic Devices

In the field of materials science, such aromatic heterocycles are valuable for their electronic properties. They can be used in the development of optoelectronic devices, where their ability to conduct electricity while being structurally stable is of great importance .

Chemical Synthesis: Regioselective Protocols

The compound’s synthesis involves regioselective protocols that are environmentally safe and provide high yields . This is significant for the large-scale production of the compound for research and industrial applications, ensuring sustainability and cost-effectiveness.

Biophysical Research: Binding Studies

Binding studies with bovine serum albumin (BSA) and calf thymus deoxyribonucleic acid (ctDNA) have been performed to understand the interaction of this compound at the molecular level . Such studies can reveal the mode of action of the compound and its potential effects on cellular processes.

Computational Chemistry: Molecular Docking

Molecular docking approaches have been used to screen the compound for stable complex formation with BSA and ctDNA . This computational method helps predict how the compound might interact with biological targets, which is essential for drug discovery and development.

Cancer Research: Anti-Cancer Drugs

The structural features of this compound make it a candidate for the development of anti-cancer drugs . Its ability to bind to DNA and potentially disrupt cancer cell proliferation is a promising avenue for therapeutic intervention.

Microscopy: Emitters for Confocal Microscopy

Compounds with fluorescent properties, such as this one, can be used as emitters in confocal microscopy . This application is crucial for biological imaging, allowing researchers to visualize cellular components and processes with high resolution.

作用機序

Target of Action

Compounds with similar structures have been known to interact with enzymes like xanthine oxidase .

Mode of Action

It has been observed that similar compounds can chemiluminesce in the presence of the xanthine–xanthine oxidase system . This suggests that the compound might interact with its targets and undergo a chemical reaction that results in the emission of light.

Result of Action

Similar compounds have been used to assess superoxide formation in various conditions, including neutrophil and macrophage activation, cultured cells, and vascular tissue .

Action Environment

It has been observed that similar compounds can chemiluminesce in aqueous solutions with a ph range of 5–65 , suggesting that the compound’s activity may be influenced by the pH of its environment.

特性

IUPAC Name |

2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-4-2-1-3-9(10)14/h1-4,7H,5-6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXHTKNVWXYWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Cl)CN1C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

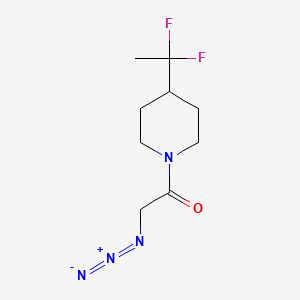

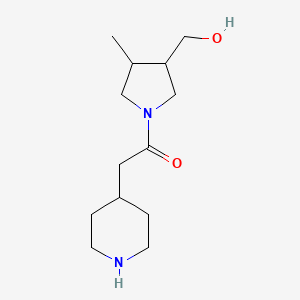

![3-Phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride](/img/structure/B1481301.png)

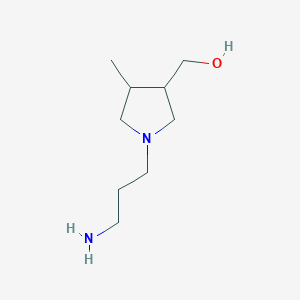

![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481324.png)